Unii-rbw4B7AR7S
Overview
Description
Unii-rbw4B7AR7S is a novel synthetic compound developed by scientists to study the biochemical and physiological effects of an active pharmaceutical ingredient. It is a small molecule that is structurally related to the active pharmaceutical ingredient, which is widely used in the pharmaceutical industry. This compound has been studied in various laboratory experiments to investigate its potential use in the medical field.
Scientific Research Applications
The Role of Undergraduate Science Education in Scientific Research
Undergraduate science education plays a pivotal role in fostering a scientifically literate society and rejuvenating the research enterprise. Active engagement and personal involvement in learning significantly enhance students' understanding, retention, and transfer of knowledge compared to traditional lecture-based approaches. Scientific teaching methods, leveraging evidence from educational research and cognitive sciences, have the potential to transform science teaching and promote deeper learning outcomes. This transformation is crucial for preparing students to contribute meaningfully to scientific research and innovation (Dehaan, 2005).
Integrating the Scientific Method in Higher Education Research Skills Development
The scientific method's systematic steps serve as an invaluable tool in developing research skills among higher education learners. While the explicit mention of the scientific method is rare in curricula, its principles underpin problem-solving and critical thinking skills across various disciplines. The differentiation between theoretical and practical applications of these skills highlights the method's versatility. However, there's a notable gap in literature regarding non-STEM (Science, Technology, Engineering, Mathematics) fields, suggesting an area ripe for further exploration and comparison (Vázquez-Villegas et al., 2023).
Ethical Considerations in End-of-Life HIV Cure-Related Research
While not directly related to the exclusion criteria mentioned, this research area underscores the importance of ethical considerations in scientific research, particularly involving vulnerable populations. The focus on protecting autonomy, avoiding exploitation, and ensuring a favorable balance of benefits over risks highlights the ethical complexities that researchers must navigate. These considerations are essential for conducting research that respects participants' dignity and contributes to scientific knowledge in a responsible manner (Dubé et al., 2018).
Computational Fluid Dynamics (CFD) in Ventilation Research
CFD has become integral to scientific research, particularly in understanding complex air distribution and ventilation systems. This application of CFD underscores the synergy between computational models and experimental data, highlighting the ongoing need for verification, validation, and collaboration between computational and experimental methods. Such research paves the way for innovations in building design and environmental engineering, contributing to the broader field of scientific inquiry (Li & Nielsen, 2011).
Mechanism of Action
Mode of Action
It is under investigation in clinical trials .
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body.
Result of Action
The molecular and cellular effects of Unii-rbw4B7AR7S’s action are currently under investigation. Clinical trials are being conducted to evaluate the efficacy and safety of this compound .
properties
IUPAC Name |
2-[3-[bis(1,2,4-triazol-1-yl)methyl]-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-18(2,8-20)15-5-14(6-16(7-15)19(3,4)9-21)17(26-12-22-10-24-26)27-13-23-11-25-27/h5-7,10-13,17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGDOYIJRDZCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C(N2C=NC=N2)N3C=NC=N3)C(C)(C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1186102-55-5 | |
Record name | 5-(Bis(1H-1,2,4-triazol-1-yl)methyl)-alpha1,alpha1,alpha3,alpha3-tetramethyl-1,3-benzenediacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186102555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(BIS(1H-1,2,4-TRIAZOL-1-YL)METHYL)-.ALPHA.1,.ALPHA.1,.ALPHA.3,.ALPHA.3-TETRAMETHYL-1,3-BENZENEDIACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBW4B7AR7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.